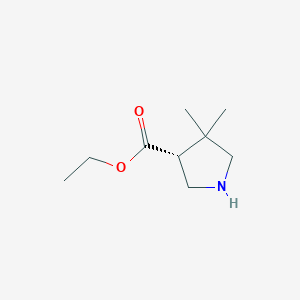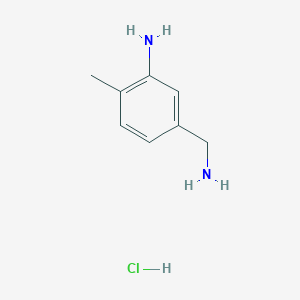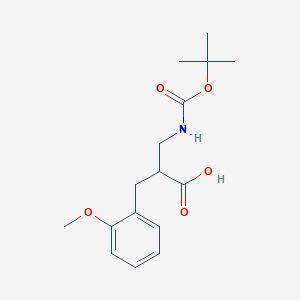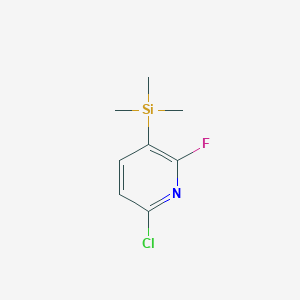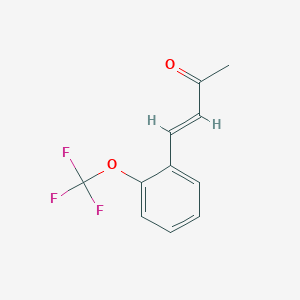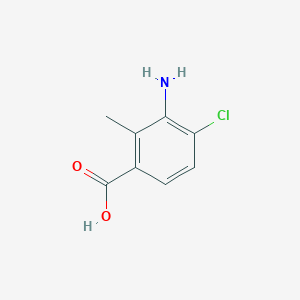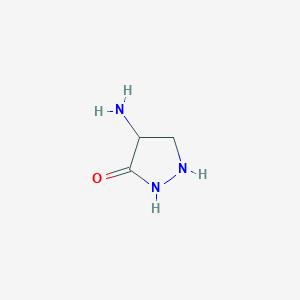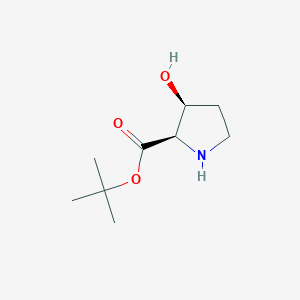
rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate is a chemical compound with significant interest in various scientific fields It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate
- rac-tert-butyl (2R,3S)-3-amino-2-tert-butylpyrrolidine-1-carboxylate
Uniqueness
rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-6(11)4-5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
NPGZKEXXABVZHZ-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](CCN1)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)
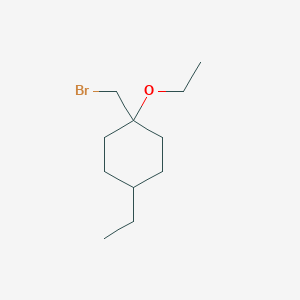
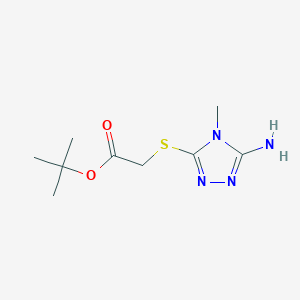
![[3-Ethyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13511416.png)
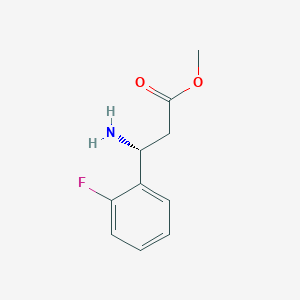
![3-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid](/img/structure/B13511436.png)
